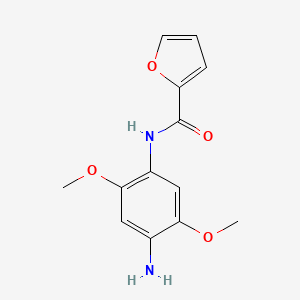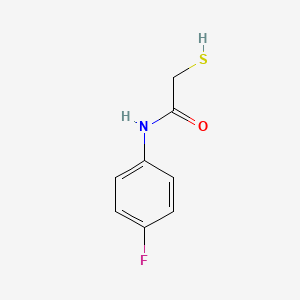
N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide is a chemical compound with the molecular formula C13H14N2O4 and a molecular weight of 262.26 g/mol . This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases .
科学的研究の応用
N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide has several scientific research applications:
将来の方向性
The future research directions for “N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the interesting properties of furan-2-carboxamide derivatives, this compound could potentially be a valuable target for future studies .
作用機序
Target of Action
N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide (NADF) is a potential drug target for the treatment of infectious diseases . It has been shown to inhibit bacterial growth and promote autophagy in vitro . The compound’s primary targets are likely to be bacterial cells and autophagy-related proteins, playing a crucial role in controlling infections and maintaining cellular homeostasis.
Mode of Action
NADF interacts with its targets by inhibiting bacterial growth and promoting autophagy . This interaction results in the suppression of bacterial proliferation and the enhancement of cellular cleanup processes. NADF also inhibits the signal pathways that are responsible for chronic pain due to diabetic neuropathy , indicating a potential analgesic effect.
Result of Action
The molecular and cellular effects of NADF’s action include the inhibition of bacterial growth, promotion of autophagy, and potential alleviation of chronic pain due to diabetic neuropathy . These effects suggest that NADF could be beneficial in the treatment of infectious diseases and conditions associated with chronic pain.
生化学分析
Biochemical Properties
N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of bacterial growth. It interacts with various enzymes and proteins involved in bacterial metabolism, leading to the disruption of essential cellular processes. The compound has been shown to inhibit specific signal pathways, which are crucial for bacterial survival and proliferation . Additionally, this compound promotes autophagy, a process that helps in the degradation and recycling of cellular components, thereby enhancing cellular homeostasis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, the compound inhibits growth and induces autophagy, leading to cell death. In mammalian cells, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the expression of genes involved in autophagy and apoptosis, thereby affecting cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound binds to enzymes and proteins involved in bacterial metabolism, inhibiting their activity and leading to the disruption of essential cellular processes. Additionally, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to stress and damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of bacterial growth and prolonged induction of autophagy in mammalian cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including damage to liver and kidney tissues. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for bacterial metabolism, leading to the disruption of metabolic flux and changes in metabolite levels. The compound also affects mammalian metabolic pathways by modulating the activity of enzymes involved in autophagy and apoptosis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function. The compound’s distribution within tissues can impact its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization allows this compound to interact with its target biomolecules effectively, thereby exerting its biochemical effects .
準備方法
The synthesis of N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 4-amino-2,5-dimethoxybenzoic acid and furan-2-carboxylic acid.
Amide Bond Formation: The carboxylic acid group of furan-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
化学反応の分析
N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
類似化合物との比較
N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide can be compared with other similar compounds, such as:
N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxylic acid: This compound differs by having a carboxylic acid group instead of an amide group, which affects its reactivity and biological activity.
N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxylate: This ester derivative has different solubility and stability properties compared to the amide.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
特性
IUPAC Name |
N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-17-11-7-9(12(18-2)6-8(11)14)15-13(16)10-4-3-5-19-10/h3-7H,14H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHBARWTAYVMQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)NC(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methylsulfanyl]-acetic acid](/img/structure/B1298965.png)
![4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid](/img/structure/B1298966.png)




